molecular formula C16H13N3O2 B10946279 N-(4-methylpyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide

N-(4-methylpyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B10946279
M. Wt: 279.29 g/mol
InChI Key: JXVISUJQDXITNP-UHFFFAOYSA-N
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Description

N-(4-Methyl-2-pyridyl)-5-phenyl-3-isoxazolecarboxamide is a heterocyclic compound that features a pyridine ring, an isoxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methyl-2-pyridyl)-5-phenyl-3-isoxazolecarboxamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a pyridyl boronic acid and an aryl halide.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the resulting intermediate with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of N-(4-Methyl-2-pyridyl)-5-phenyl-3-isoxazolecarboxamide may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyl-2-pyridyl)-5-phenyl-3-isoxazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine or alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(4-Methyl-2-pyridyl)-5-phenyl-3-isoxazolecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study various biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-(4-Methyl-2-pyridyl)-5-phenyl-3-isoxazolecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Pyridyl)imidazolidin-2-ones
  • N-(2-Pyridyl)imidazolidine-2-thiones
  • 2-(4’-Methyl-2’-pyridyl)-benzoxazole

Uniqueness

N-(4-Methyl-2-pyridyl)-5-phenyl-3-isoxazolecarboxamide is unique due to its specific combination of a pyridine ring, an isoxazole ring, and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

N-(4-methylpyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C16H13N3O2/c1-11-7-8-17-15(9-11)18-16(20)13-10-14(21-19-13)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,18,20)

InChI Key

JXVISUJQDXITNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3

Origin of Product

United States

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